molecular formula C15H22N2O5 B11594296 2-{4-[2-(Furan-2-ylcarbonyl)hydrazinyl]-4-oxobutan-2-yl}hexanoic acid

2-{4-[2-(Furan-2-ylcarbonyl)hydrazinyl]-4-oxobutan-2-yl}hexanoic acid

Cat. No.: B11594296
M. Wt: 310.35 g/mol
InChI Key: ACGFKIPFYPFSGZ-UHFFFAOYSA-N
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Description

2-{4-[(FURAN-2-YL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}HEXANOIC ACID is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

The synthesis of 2-{4-[(FURAN-2-YL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}HEXANOIC ACID involves multiple steps. One common synthetic route includes the condensation of furan-2-carbaldehyde with hydrazine hydrate to form furan-2-carbohydrazide. This intermediate is then reacted with 4-oxobutanoic acid under specific conditions to yield the target compound . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

2-{4-[(FURAN-2-YL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}HEXANOIC ACID undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[(FURAN-2-YL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}HEXANOIC ACID involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of bacteria and fungi by interfering with their metabolic processes. The compound’s anti-inflammatory and anticancer activities are thought to be mediated through the modulation of signaling pathways and the inhibition of key enzymes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

2-{4-[(FURAN-2-YL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}HEXANOIC ACID can be compared with other furan derivatives, such as:

    Furan-2-carboxylic acid: Known for its antibacterial properties.

    Furan-2,5-dicarboxylic acid: Used in the production of bio-based plastics.

    Furan-2-ylmethanol: Exhibits antifungal activity.

The uniqueness of 2-{4-[(FURAN-2-YL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}HEXANOIC ACID lies in its specific structure, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

2-[4-[2-(furan-2-carbonyl)hydrazinyl]-4-oxobutan-2-yl]hexanoic acid

InChI

InChI=1S/C15H22N2O5/c1-3-4-6-11(15(20)21)10(2)9-13(18)16-17-14(19)12-7-5-8-22-12/h5,7-8,10-11H,3-4,6,9H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)

InChI Key

ACGFKIPFYPFSGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C)CC(=O)NNC(=O)C1=CC=CO1)C(=O)O

Origin of Product

United States

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